3-chloro-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
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Description
The compound “3-chloro-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring is a key structural feature, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact 3D structure of this compound is not available in the current data.Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect the pathways related to leishmaniasis and malaria .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-12-17(13(2)22(3)21-12)18(24)23-8-5-14(6-9-23)11-25-16-4-7-20-10-15(16)19/h4,7,10,14H,5-6,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLWBNINBMICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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